

# A Comprehensive Technical Guide to Fmoc-Thr-OH for Peptide Synthesis

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## Compound of Interest

Compound Name: *Fmoc-Thr-OH*

Cat. No.: *B15545682*

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N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-threonine (**Fmoc-Thr-OH**) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and proteomics research. The strategic use of the Fmoc protecting group, which is stable under acidic conditions but readily removed by a mild base, allows for the precise and sequential assembly of amino acids into peptides. This guide provides an in-depth overview of the identification, properties, and application of **Fmoc-Thr-OH**.

## Core Identification and Properties

**Fmoc-Thr-OH** is identifiable by its specific Chemical Abstracts Service (CAS) number, 73731-37-0.<sup>[1][2][3][4][5]</sup> Its molecular structure and physicochemical properties are critical for its effective use in synthesis and for the characterization of the final peptide product.

## Physicochemical and Analytical Data

The key quantitative data for **Fmoc-Thr-OH** are summarized in the tables below, providing a quick reference for its physical characteristics and the analytical parameters for its identification and purity assessment.

Table 1: Physicochemical Properties of **Fmoc-Thr-OH**

Property	Value	References
CAS Number	73731-37-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>19</sub> H <sub>19</sub> NO <sub>5</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	341.36 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White to off-white solid/powder	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	90-115 °C	<a href="#">[2]</a> <a href="#">[5]</a>
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -14 ± 2° (c=1 in DMF)	<a href="#">[3]</a>

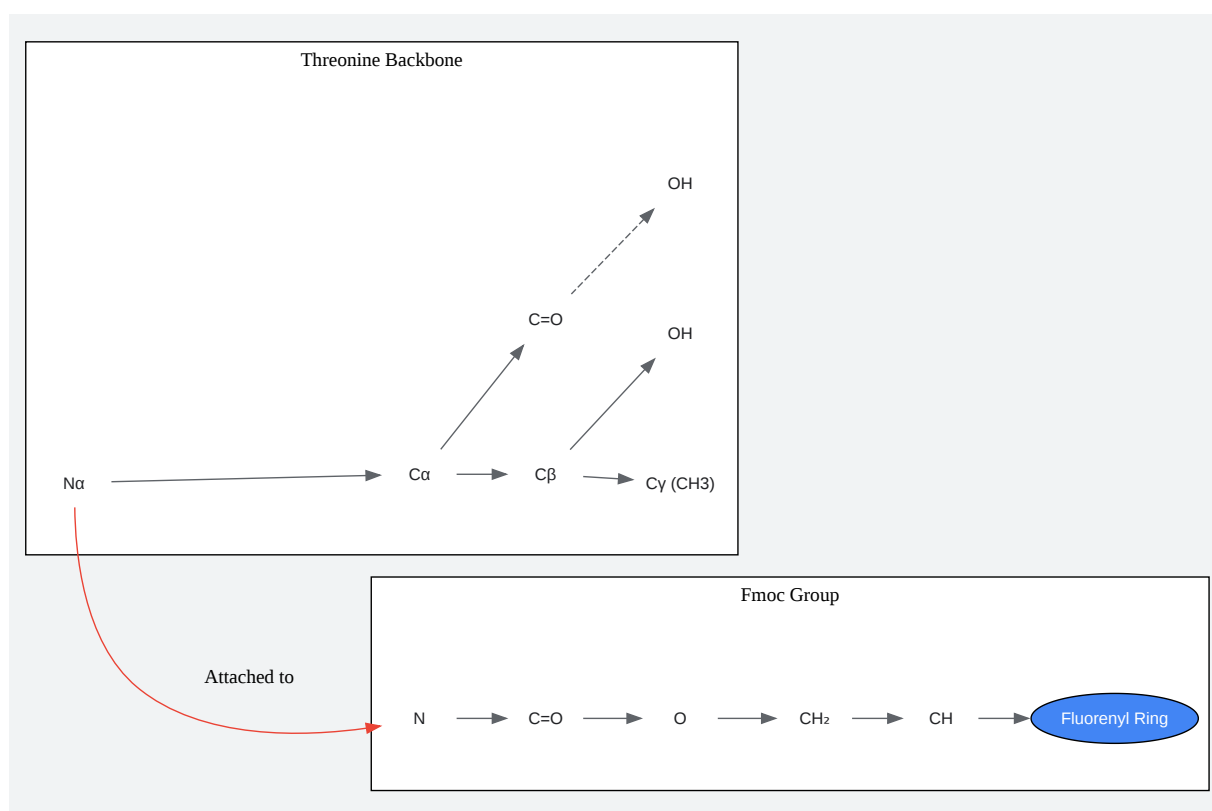
Table 2: Analytical Characterization Data for **Fmoc-Thr-OH**

Analytical Technique	Parameter	Typical Value/Conditions	References
Purity (HPLC)	Purity	≥ 99.5% (Chiral HPLC)	[3]
Column	C18, 5 μm, 4.6 x 250 mm	[1]	
Mobile Phase	Acetonitrile/Water with 0.1% TFA	[1]	
Detection	265 nm	[1]	
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	Chemical Shift (δ) ppm	~12.7 (br s, COOH), 7.89 (d, 2H, Fmoc), 7.72 (t, 2H, Fmoc), 7.61 (d, 1H, NH), 7.42 (t, 2H, Fmoc), 7.33 (t, 2H, Fmoc), 4.30-4.20 (m, 3H, Fmoc-CH, Fmoc-CH <sub>2</sub> ), 4.10 (m, 1H, α-CH), 3.95 (m, 1H, β-CH), 1.15 (d, 3H, γ-CH <sub>3</sub> )	[1]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	Chemical Shift (δ) ppm	172.5 (C=O, Carboxylic Acid), 156.5 (C=O, Fmoc Urethane), 143.8, 140.7 (Quaternary C, Fmoc), 127.6, 127.0, 125.3, 120.1 (Aromatic CH, Fmoc), 66.8 (β-C), 65.6 (Fmoc-CH <sub>2</sub> ), 58.9 (α-C), 46.7 (Fmoc-CH), 20.4 (γ-C)	[1]

Mass Spectrometry (ESI)	[M+H] <sup>+</sup> (Positive Ion Mode)	342.13	[1]
	[M-H] <sup>-</sup> (Negative Ion Mode)	340.12	[1]

## Chemical Structure and Synthesis Workflow

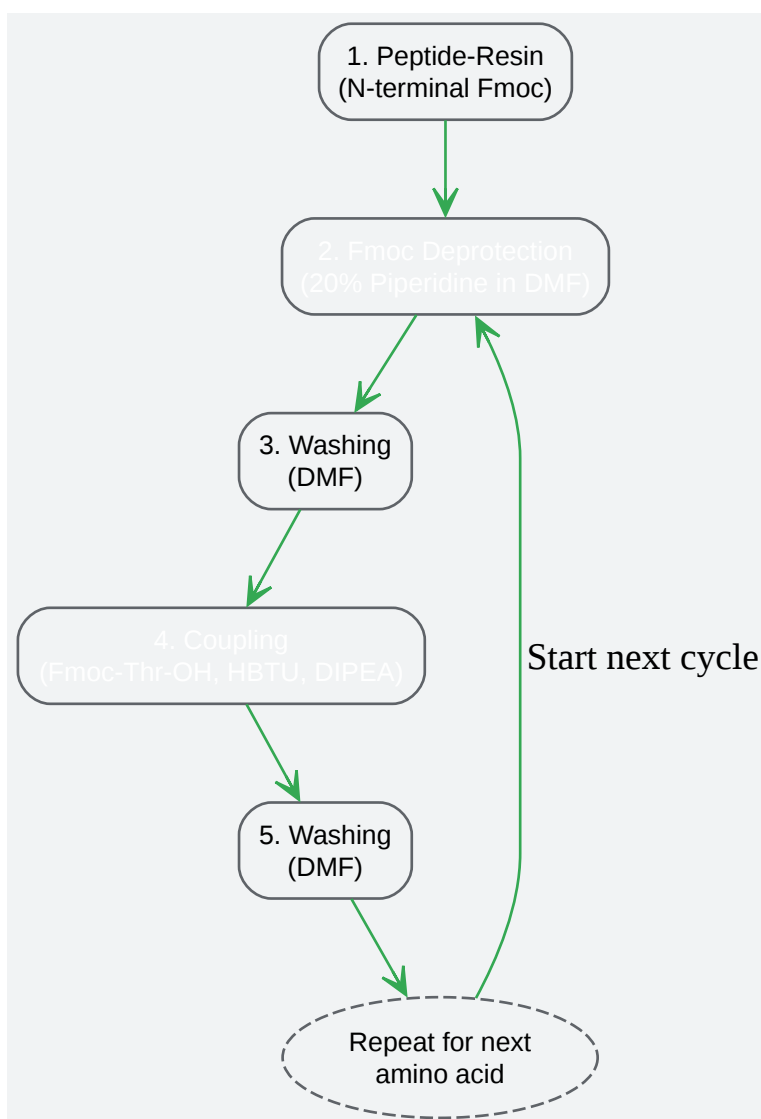
The structure of **Fmoc-Thr-OH** features the threonine backbone with its  $\alpha$ -amino group protected by the bulky Fmoc group. This protection is key to preventing unwanted reactions during peptide chain elongation.



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Chemical structure of **Fmoc-Thr-OH**.

The incorporation of **Fmoc-Thr-OH** into a growing peptide chain follows a cyclical process inherent to solid-phase peptide synthesis. This workflow involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.



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General workflow for SPPS using **Fmoc-Thr-OH**.

## Experimental Protocols

The successful incorporation of **Fmoc-Thr-OH** into a peptide sequence relies on optimized protocols for deprotection and coupling steps.

## Fmoc Deprotection Protocol

This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

- Reagents:
  - 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[\[2\]](#)
- Procedure:
  - Swell the peptide-resin in DMF for 30-60 minutes.[\[6\]](#)
  - Drain the DMF from the reaction vessel.
  - Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[\[7\]](#)
  - Drain the deprotection solution.
  - Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[\[7\]](#)
  - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[\[7\]](#)

## Amino Acid Coupling Protocol (HBTU/DIPEA)

This protocol describes the activation and coupling of **Fmoc-Thr-OH** to the deprotected N-terminus of the peptide-resin using the common coupling reagent HBTU.

- Reagents:
  - **Fmoc-Thr-OH** (3-5 equivalents relative to resin loading)[\[8\]](#)
  - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)[\[9\]](#)
  - N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[\[9\]](#)

- Anhydrous DMF
- Procedure:
  - In a separate vessel, dissolve **Fmoc-Thr-OH** and HBTU in a minimal amount of DMF.
  - Add DIPEA to the mixture to begin the activation of the amino acid. This pre-activation step typically lasts for 2-5 minutes.[10]
  - Immediately add the activated **Fmoc-Thr-OH** solution to the deprotected peptide-resin.
  - Agitate the reaction mixture for 30-60 minutes at room temperature.[2]
  - Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines and the completion of the coupling.[8]
  - Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]

## Conclusion

**Fmoc-Thr-OH** is an indispensable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties and the optimization of its handling in SPPS protocols are crucial for the successful synthesis of high-purity peptides.[3] The provided data and protocols serve as a foundational guide for researchers and professionals in the field of peptide chemistry and drug development.

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